molecular formula C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Formamidine acetate

Cat. No. B110714
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08133995B2

Procedure details

To a stirred suspension of 1-amino-4-chloro-1H-pyrrole-2-carbonitrile (3.4 g, 24.02 mmol) in EtOH (160 mL) was added formamidinium acetate (25 g, 240.2 mmol). The mixture was heated to 80° C. over night. TLC analysis indicated that there was complete conversion of starting material. The reaction mixture was cooled to room temperature and then filtered. Ethanol was removed under reduced pressure and the remaining solids were purified by column chromatography (EtOAc) to afford 2.2 g of the above compound (13.1 mmol, yield 54%). 1H-NMR (MeOD-d4) δ 7.77 (s, 1H), 7.56 (d, J=1.6 Hz, 1H), 6.82 (d, J=1.6 Hz, 1H); LCMS RT=1.30 min; MS {M+H]+=168.8
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[C:5]([Cl:7])[CH:4]=[C:3]1C#N.[C:10]([O-])(=O)C.[CH:14]([NH2:16])=[NH2+:15]>CCO>[Cl:7][C:5]1[CH:4]=[C:3]2[N:2]([CH:6]=1)[N:1]=[CH:10][N:15]=[C:14]2[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
NN1C(=CC(=C1)Cl)C#N
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)[O-].C(=[NH2+])N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining solids were purified by column chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC=NN2C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.1 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.